1-Methoxy-2-methylnaphthalene

Overview

Description

Synthesis Analysis

Molecular Structure Analysis

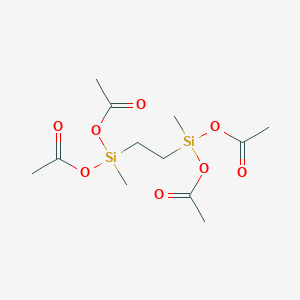

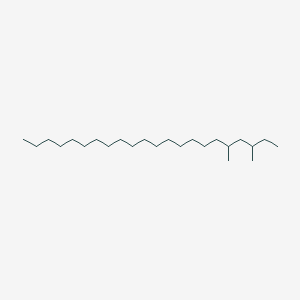

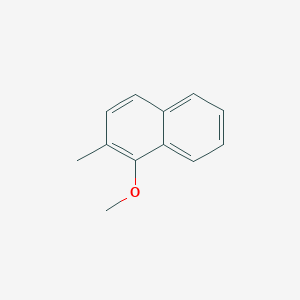

The molecular structure of 1-Methoxy-2-methylnaphthalene has been explored through various spectroscopic methods, including X-ray diffraction. These studies reveal that the compound typically crystallizes in specific space groups, with characteristic cell parameters that help define its molecular geometry (Ashutosh Kumar Singh, 2013).

Chemical Reactions and Properties

This compound undergoes regioselective lithiation, which can occur at different positions depending on the reagents used, such as n-BuLi/TMEDA or t-BuLi. This process is influenced by various factors including the presence of a n-BuLi/1 complex and isotope effects, which suggest kinetically and thermodynamically controlled mechanisms (J. Betz & W. Bauer, 2002).

Scientific Research Applications

Anodic Oxidation : The anodic methoxylation of a series of methylnaphthalenes, including 1-Methoxy-2-methylnaphthalene, was investigated by I. Barba and M. Tornero (1997). They found that the process led to a series of nuclear-addition products without forming chain methoxylated products (Barba & Tornero, 1997).

Catalytic Methylation : G. Yadav and Jeetendra Y. Salunke (2013) studied the catalytic methylation of 2-naphthol using dimethyl carbonate, finding that 2-Methoxynaphthalene is an important intermediate in the production of naproxen, a widely used drug. They also developed a kinetic model for the process, which follows zero-order kinetics (Yadav & Salunke, 2013).

Methylation Mechanisms : A 2010 study by Karan Bobuatong et al. examined the methylation of 2-methylnaphthalene with methanol over BEA zeolite, revealing the catalytic cycle and potential side reactions. This provided insights into the production of dimethyl ether via the self-activation of methanol (Bobuatong et al., 2010).

Biodegradation Studies : Cerniglia et al. (1984) researched the transformation of 1- and 2-methylnaphthalene by Cunninghamella elegans, finding that these compounds were primarily metabolized at the methyl group to form hydroxymethylnaphthalene and other compounds (Cerniglia et al., 1984).

Safety and Hazards

Mechanism of Action

Target of Action

1-Methoxy-2-methylnaphthalene is a complex organic compound with a molecular weight of 172.23 The primary targets of this compound are currently not well-documented in the literature

Mode of Action

In general, the mode of action of a compound refers to the specific biochemical interaction through which it produces its pharmacological effect . This usually involves the compound binding to a specific molecular target, such as an enzyme or receptor

Biochemical Pathways

Biochemical pathways provide an overview of the chemical reactions of cells in various species and organs

Biochemical Analysis

Biochemical Properties

It is known that this compound can interact with various enzymes, proteins, and other biomolecules

Molecular Mechanism

It is not clear how this compound exerts its effects at the molecular level, including any binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

properties

IUPAC Name |

1-methoxy-2-methylnaphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12O/c1-9-7-8-10-5-3-4-6-11(10)12(9)13-2/h3-8H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXIFCLBPAVRDAL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

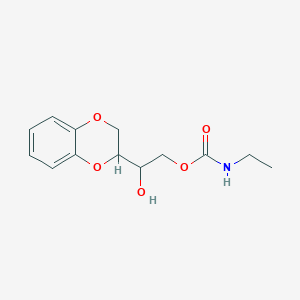

CC1=C(C2=CC=CC=C2C=C1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the established methods for synthesizing 1-Methoxy-2-methylnaphthalene?

A1: A highly efficient synthesis method involves a two-step process. First, 2-methylnaphthalene undergoes bromination at low temperatures to yield 1-bromo-2-methylnaphthalene. This intermediate compound then reacts with sodium methoxide, using copper iodide as a catalyst, to produce this compound. This method boasts an impressive overall yield of 87.4%. []

Q2: How is the chemical structure of this compound confirmed?

A2: The synthesized compound's identity is verified using spectroscopic techniques. Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern, while proton nuclear magnetic resonance (1H NMR) spectroscopy elucidates the arrangement of hydrogen atoms within the molecule. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(1R,2R,4S)-1,2-Dichlorobicyclo[2.2.1]heptane](/img/structure/B76675.png)

![7H-Furo[3,2-g][1]benzopyran-7-one, 9-methoxy-4-(3-methyl-2-butenyl)-](/img/structure/B76678.png)